Sweetness Equivalence to Sucrose Exceeding Erythritol and Allulose in Trained Sensory Panel Evaluation
In a sensory evaluation using a 1–5 intensity scale (3 = standard sucrose), D-threitol (tested as threitol) achieved a sweetness intensity score equivalent to sucrose (score ≈3), which exceeded the scores for erythritol and allulose under identical conditions [1]. Erythritol is widely reported to possess approximately 70% of the sweetness of sucrose (score ≈2.1 on the same scale), meaning threitol's score represents a roughly 40% relative improvement over erythritol [2]. This makes D-threitol the first four-carbon sugar alcohol to demonstrate full sucrose equivalence in a controlled sensory panel [1].
| Evidence Dimension | Sweetness intensity (trained panel, 1–5 scale; 3 = sucrose standard) |
|---|---|
| Target Compound Data | D-Threitol: sweetness intensity ≈3 (equivalent to sucrose) |
| Comparator Or Baseline | Erythritol: sweetness intensity ≈2.1 (≈70% of sucrose); Allulose: sweetness intensity below sucrose equivalence |
| Quantified Difference | D-Threitol sweetness is approximately 0.9 scale points higher than erythritol (≈40% relative improvement over erythritol's 0.7× sucrose equivalence) |
| Conditions | Sensory evaluation: 5 trained assessors; 10% sucrose initial evaluation, 5% sucrose post-pasteurization; threitol, erythritol, allulose tested in parallel; sweetness intensity scored on 1–5 scale (3 = sucrose standard) |
Why This Matters
For procurement of sugar alcohols as sweeteners, D-threitol offers full sucrose equivalence where erythritol and allulose deliver only partial sweetness, reducing or eliminating the need for blending with high-intensity sweeteners in reduced-sugar formulations.
- [1] Li Q, et al. Threitol, a Novel Functional Sugar Alcohol Biosynthesized by Engineered Yarrowia lipolytica, Has the Potential as a Low-Calorie Sugar-Reducing Sweetener. Foods. 2025;14(14):2539. Section 2.12 Sensory Evaluation. doi:10.3390/foods14142539. View Source
- [2] Grembecka M. Sugar alcohols—their role in the modern world of sweeteners: a review. Eur Food Res Technol. 2015;241:1–14. Erythritol sweetness = 60–80% of sucrose. View Source
